![molecular formula C11H18N2O2S B5554191 N-ethyl-N',N'-dimethyl-N-(2-methylphenyl)sulfamide](/img/structure/B5554191.png)
N-ethyl-N',N'-dimethyl-N-(2-methylphenyl)sulfamide
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Overview
Description
The compound N-ethyl-N',N'-dimethyl-N-(2-methylphenyl)sulfamide is part of a class of organic molecules that can be synthesized through various chemical reactions. Research in this area explores innovative synthetic methods and the characterization of these compounds' structures and properties.
Synthesis Analysis
Visible-light-induced and iron-catalyzed methylation represents a modern approach to synthesizing complex sulfamide derivatives. A method involving the methylation of arylacrylamides by dimethyl sulphoxide (DMSO) under visible light and iron catalysis leads to high yields of products with diverse functional group tolerance (Xie et al., 2017). This method's flexibility indicates its potential applicability for synthesizing N-ethyl-N',N'-dimethyl-N-(2-methylphenyl)sulfamide.
Molecular Structure Analysis
The molecular structure of sulfamide derivatives can be extensively analyzed using X-ray diffraction and spectroscopic methods. Studies on similar sulfonamide-derived compounds have elucidated their bonding nature, geometric arrangements, and structural characteristics through physical, spectral, and analytical data (Chohan & Shad, 2011).
Chemical Reactions and Properties
Sulfamide derivatives engage in various chemical reactions, showcasing their reactivity and functional group compatibility. For instance, the Pummerer reaction has been utilized to achieve intramolecular cyclization of sulfamide analogs under mild conditions, leading to the efficient synthesis of complex structures (Shinohara et al., 1997).
Physical Properties Analysis
The physical properties of N-ethyl-N',N'-dimethyl-N-(2-methylphenyl)sulfamide and similar compounds, such as solubility, melting points, and stability, are crucial for their application and handling. The solubility behavior in water and polar solvents, along with stability under various conditions, are essential characteristics determined through experimental studies.
Chemical Properties Analysis
Chemical properties, including reactivity towards bases, nucleophiles, and other agents, define the application scope of sulfamide derivatives. Copper-catalyzed N-methylation/ethylation of sulfoximines shows the modification potential of these compounds under catalytic conditions, leading to N-methylated or N-ethylated products in good yields (Teng et al., 2015).
Scientific Research Applications
Environmental Presence and Human Exposure
One study focused on the environmental presence and human exposure to perfluorinated alkyl sulfonamides (PFASs), which share a functional group similarity with the compound , highlighting the occurrence, partitioning, and potential human exposure through indoor air and dust. This research is relevant for understanding the environmental behavior and impact of similar compounds (Shoeib et al., 2005).
Analytical and Chemical Applications
Other research has explored various sulfonamides and related compounds for analytical, chemical, and environmental applications. For example, studies on the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety aim at developing new antibacterial agents. This work underscores the chemical versatility and potential biological activity of sulfonamide-based compounds, suggesting a wide range of scientific research applications where the compound could be relevant (Azab et al., 2013).
Environmental Biodegradation and Impact
Another study investigated the biotransformation of N-Ethyl perfluorooctane sulfonamide (N-EtFOSA) in wetland plants, revealing insights into the environmental degradation pathways and microbial interactions with such compounds. This research is crucial for understanding the environmental fate and potential ecological impacts of sulfonamide-based pesticides and related chemicals (Yin et al., 2018).
Solvent and Reagent Applications in Chemistry
The use of dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as solvents and reagents in various chemical reactions, illustrates the significance of solvent properties in enhancing chemical reactions, solubility, and stability of compounds, including sulfonamides. This is pertinent for considering how solvents can influence the reactivity and application of sulfamide derivatives in chemical synthesis and analysis (Moore, 1968).
Mechanism of Action
The mechanism of action would depend on the specific application of “N-ethyl-N’,N’-dimethyl-N-(2-methylphenyl)sulfamide”. For instance, many sulfonamides are used as antibiotics, where they inhibit the growth of bacteria by mimicking and interfering with the production of folic acid, a compound that bacteria need for growth .
properties
IUPAC Name |
N-(dimethylsulfamoyl)-N-ethyl-2-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-5-13(16(14,15)12(3)4)11-9-7-6-8-10(11)2/h6-9H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFBTILIVJDMNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[Ethyl(2-methylphenyl)sulfamoyl]dimethylamine |
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